

Protocol for Assessing MBX-2982 Effects on Gastric Emptying

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Compound of Interest		
Compound Name:	MBX-2982	
Cat. No.:	B1676256	Get Quote

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction:

MBX-2982 is an orally active, potent, and selective agonist of G protein-coupled receptor 119 (GPR119). GPR119 is expressed on enteroendocrine L-cells in the gut and pancreatic β-cells. Its activation is known to stimulate the release of incretin hormones, including glucagon-like peptide-1 (GLP-1) and glucose-dependent insulinotropic polypeptide (GIP). GLP-1, in particular, has been shown to delay gastric emptying, which contributes to improved glycemic control. Therefore, assessing the impact of MBX-2982 on gastric emptying is a critical component of its pharmacological profiling. This document provides detailed protocols for evaluating the effects of MBX-2982 on gastric emptying.

GPR119 Signaling Pathway

Activation of GPR119 by an agonist like **MBX-2982** initiates a signaling cascade that leads to the secretion of incretin hormones.





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Caption: GPR119 agonist signaling pathway.

Data on Gastric Emptying Effects

While preclinical studies have shown that MBX-2982 leads to dose-dependent increases in GLP-1, specific quantitative data on its direct impact on gastric emptying in humans have not been made publicly available in detail. However, given that MBX-2982 elevates GLP-1 levels, it is reasonable to extrapolate that it would have an effect on gastric emptying similar to that of GLP-1 receptor agonists. A systematic review and meta-analysis of GLP-1 receptor agonists provides insight into the expected magnitude of this effect.

Table 1: Summary of Gastric Emptying Delay with GLP-1 Receptor Agonists (Scintigraphy)

Parameter	GLP-1 RA Group (Mean ± 95% CI)	Placebo Group (Mean ± 95% CI)	Pooled Mean Difference (minutes)
Gastric Emptying Half- Time (t1/2)	138.4 ± (74.5 - 202.3)	95.0 ± (54.9 - 135.0)	36.0[1][2][3]

Data from a meta-analysis of studies using gastric emptying scintigraphy. This table serves as an example of how data for **MBX-2982** would be presented.

Experimental Protocols

Two primary methods are recommended for assessing gastric emptying: Gastric Emptying Scintigraphy (GES), considered the gold standard, and the ¹³C-Spirulina Gastric Emptying



Breath Test (GEBT), a non-radioactive alternative.

Protocol 1: Gastric Emptying Scintigraphy (GES)

This protocol is based on the consensus recommendations from the American Neurogastroenterology and Motility Society and the Society of Nuclear Medicine.[4][5]

- 1. Study Design: A randomized, double-blind, placebo-controlled, crossover study is recommended. Each subject will receive a single dose of **MBX-2982** and a placebo on separate occasions, with a washout period between treatments.
- 2. Subject Preparation:
- Subjects should fast for a minimum of 6 hours, preferably overnight, before the test.[5][6]
- Medications that may affect gastric emptying (e.g., prokinetics, opiates, anticholinergics)
 should be discontinued for at least 48 hours prior to the study.[6]
- Subjects should refrain from smoking on the morning of the test.[5][6]
- For diabetic patients, fasting blood glucose should be below 275 mg/dL.[5][6]
- Premenopausal female subjects should ideally be studied during days 1-10 of their menstrual cycle.
- 3. Test Meal:
- A standardized low-fat, egg-white meal is recommended.[4][5]
- Composition: 120g of liquid egg whites (e.g., Egg Beaters®) labeled with 0.5-1.0 mCi of ^{99m}Tc-sulfur colloid, two slices of white bread, 30g of jam, and 120 mL of water.[4]
- The total caloric value is approximately 255 kcal.
- 4. Dosing and Meal Ingestion:
- Subjects will be administered a single oral dose of MBX-2982 or placebo with a standardized volume of water.



- The radiolabeled meal should be consumed within 10 minutes.
- 5. Image Acquisition:
- A gamma camera is used to acquire images.
- Anterior and posterior images are obtained immediately after meal ingestion (time 0) and at 1, 2, and 4 hours post-ingestion.[4][5]
- Each image is acquired for 1-2 minutes.
- 6. Data Analysis:
- Regions of interest (ROIs) are drawn around the stomach on each image to determine the counts of the radiotracer.
- Counts are corrected for radioactive decay.
- The percentage of gastric retention is calculated for each time point relative to the counts at time 0.
- The primary endpoints are the percentage of gastric retention at 1, 2, and 4 hours and the gastric emptying half-time (t1/2).

Protocol 2: ¹³C-Spirulina Gastric Emptying Breath Test (GEBT)

This is a non-invasive, non-radioactive method to assess solid-phase gastric emptying.[3][7]

- 1. Study Design: Similar to the GES protocol, a randomized, double-blind, placebo-controlled, crossover design is recommended.
- 2. Subject Preparation:
- Subjects should fast for at least 8 hours overnight.[3]
- Discontinue medications that may affect gastric emptying for at least 48 hours.

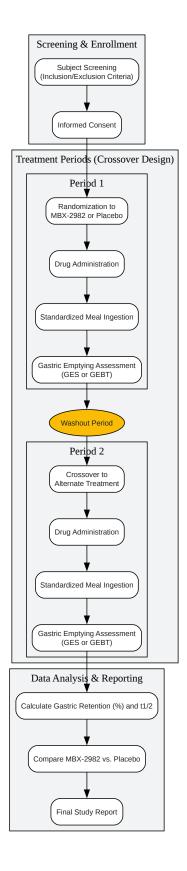


- Subjects should not have had another ¹³C-based breath test within the preceding 24 hours.
 [1]
- For diabetic patients, fasting blood glucose should be below 275 mg/dL.[8]
- 3. Test Meal:
- The standardized GEBT meal consists of a scrambled egg patty made from a mix containing ¹³C-Spirulina, consumed with six saltine crackers and 180 mL of water.[7][8]
- 4. Dosing and Meal Ingestion:
- Subjects will be administered a single oral dose of MBX-2982 or placebo.
- The test meal should be consumed within 10 minutes.[1]
- 5. Breath Sample Collection:
- Two baseline breath samples are collected before the meal.[1]
- Post-meal breath samples are collected at 45, 90, 120, 150, 180, and 240 minutes after finishing the meal.[1][3]
- Subjects exhale through a straw into a collection tube.
- 6. Data Analysis:
- The ratio of ¹³CO₂ to ¹²CO₂ in the breath samples is measured using gas isotope ratio mass spectrometry.
- The rate of ¹³CO₂ excretion over time is calculated and used to determine the gastric emptying rate.
- The primary endpoint is the gastric emptying half-time (t1/2), which can be calculated from the ¹³CO₂ excretion curve.

Experimental Workflow



The following diagram illustrates the general workflow for a clinical study assessing the effects of MBX-2982 on gastric emptying.





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